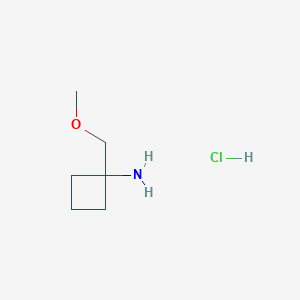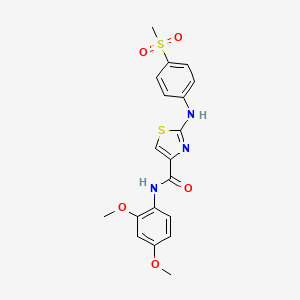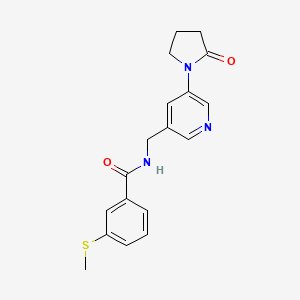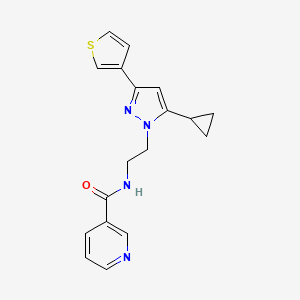
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, also known as 4-Bromo-3-methylphenylthioxoquinazolin-2(3H)-one, is a quinazolinone derivative that is used in a variety of scientific research applications. It has a molecular weight of 315.21 g/mol and a melting point of 166-168°C. This compound has been studied extensively in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and antiviral activities.
Scientific Research Applications
Synthesis and Biological Activities
Analgesic Activity
Quinazolinone derivatives exhibit significant analgesic activities, indicating their potential as pain management agents. The study by Osarumwense Peter Osarodion (2023) synthesized compounds showing higher analgesic activities compared to standard drugs, demonstrating the therapeutic potential of quinazolinones in pain relief Osarumwense Peter Osarodion, 2023.
Hypolipidemic Activities
Research by Y. Kurogi et al. (1996) explored the hypolipidemic properties of quinazolinone derivatives, highlighting their ability to lower triglyceride and total cholesterol levels. This suggests their utility in treating lipid disorders Y. Kurogi et al., 1996.
Corrosion Inhibition
Quinazolinone derivatives have been found to be effective corrosion inhibitors for mild steel in acidic environments, as demonstrated by N. Errahmany et al. (2020). Their study shows the potential of these compounds in protecting metals from corrosion, which has significant industrial implications N. Errahmany et al., 2020.
Fluorescent Chemical Sensors
A quinazolinone derivative was synthesized by Xiaobing Zhang et al. (2007) and used as a fluoroionophore for Fe(3+) sensitive optochemical sensors. The compound's interaction with iron ions showcases its application in developing sensitive and selective sensors for metal ion detection Xiaobing Zhang et al., 2007.
Antitumor Agents
S. Barakat et al. (2007) synthesized a series of quinazolinone derivatives with antitumor activity against Ehrlich Ascities Carcinoma cells. This highlights the potential of quinazolinone derivatives as antitumor agents, opening avenues for cancer therapy research S. Barakat et al., 2007.
Antihistaminic Agents
A study by V. Alagarsamy and P. Parthiban (2013) developed novel quinazolinone derivatives with H1-antihistaminic activity. Their research demonstrates the compounds' effectiveness in protecting animals from histamine-induced bronchospasm, suggesting their use as new class H1-antihistaminic agents V. Alagarsamy, P. Parthiban, 2013.
properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c1-9-8-10(6-7-12(9)16)18-14(19)11-4-2-3-5-13(11)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUASXQNZCDILO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3NC2=S)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3aS,6aR)-2-oxohexahydro-5H-pyrrolo[3,4-d]oxazole-5-carboxylate](/img/structure/B2730382.png)


![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2730387.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2730388.png)

![(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2730391.png)


![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2730396.png)
![3-(dimethylamino)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2730397.png)
![2,7-Dimethyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2730398.png)
![7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2730400.png)
